molecular formula C36H53N3O10 B1251962 Lajollamycin

Lajollamycin

Cat. No. B1251962
M. Wt: 687.8 g/mol
InChI Key: NSTDWVVCICGULY-RLJWGYAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lajollamycin is a natural product found in Streptomyces and Streptomyces nodosus with data available.

Scientific Research Applications

Antibacterial and Antitumor Properties

Lajollamycin, discovered from a marine sediment-derived Streptomyces nodosus strain, demonstrates significant antibacterial and antitumor activities. It has shown effectiveness against both drug-sensitive and -resistant Gram-positive bacteria. Moreover, lajollamycin exhibits inhibitory effects on the growth of B16-F10 tumor cells in vitro, highlighting its potential in cancer research and treatment (Manam et al., 2005).

Structural Analysis and Synthesis

The structural composition of lajollamycin has been thoroughly analyzed through spectroscopic data, establishing its unique nitro-tetraene spiro-β-lactone-γ-lactam structure. This analysis is critical for understanding its biological activity and potential for synthetic modifications. Additionally, the first total synthesis of lajollamycin B, a structurally novel antibiotic, has been achieved, which is crucial for further pharmaceutical development (Nishimaru et al., 2019).

Antifungal Activity

Lajollamycins, derived from a marine Streptomyces strain, have been found to possess moderate antifungal activities, particularly against Candida albicans. This expands the scope of lajollamycin's antimicrobial capabilities, offering potential use in treating fungal infections (Ko et al., 2014).

properties

Product Name

Lajollamycin

Molecular Formula

C36H53N3O10

Molecular Weight

687.8 g/mol

IUPAC Name

(4Z,6Z,8E,10E)-3-hydroxy-N-[(2E,4E)-6-hydroxy-9-(8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl)-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4,10-tetramethyl-11-nitrododeca-4,6,8,10-tetraenamide

InChI

InChI=1S/C36H53N3O10/c1-22(26(5)39(46)47)17-13-11-14-18-23(2)30(41)34(7,8)32(43)37-20-16-12-15-19-28(40)24(3)21-29(48-10)36(45)25(4)31(42)38(9)35(36)27(6)49-33(35)44/h11-19,24-25,27-30,40-41,45H,20-21H2,1-10H3,(H,37,43)/b14-11-,16-12+,17-13+,19-15+,23-18-,26-22+

InChI Key

NSTDWVVCICGULY-RLJWGYAPSA-N

Isomeric SMILES

CC1C(=O)N(C2(C1(C(CC(C)C(/C=C/C=C/CNC(=O)C(C)(C)C(/C(=C\C=C/C=C/C(=C(\C)/[N+](=O)[O-])/C)/C)O)O)OC)O)C(OC2=O)C)C

Canonical SMILES

CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CC(=C(C)[N+](=O)[O-])C)C)O)O)OC)O)C(OC2=O)C)C

synonyms

lajollamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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